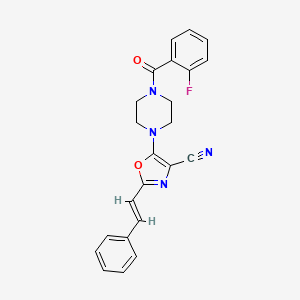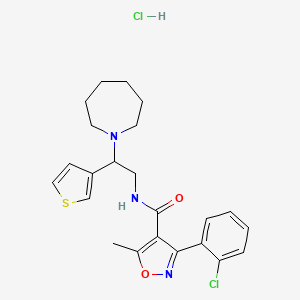
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
Mecanismo De Acción
The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is not fully understood, but it is believed to act on several different targets in the body. One target is the serotonin receptor, specifically the 5-HT1A receptor. This compound has been shown to bind to and activate this receptor, which may contribute to its anxiolytic and sedative effects.
Another target is the GABA receptor. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been shown to enhance GABAergic neurotransmission, which may also contribute to its anxiolytic and sedative effects.
Efectos Bioquímicos Y Fisiológicos
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has a variety of biochemical and physiological effects. In addition to its anxiolytic and sedative effects, this compound has been shown to have anti-inflammatory and antioxidant activity. It may also have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is its versatility in scientific research. This compound has been studied for its potential applications in a variety of fields, including cancer research, neuroscience, and immunology.
One limitation of this compound is its complex synthesis method. This may make it difficult and expensive to produce in large quantities for use in lab experiments.
Direcciones Futuras
There are many potential future directions for research on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c). One area of research is in the development of new cancer treatments. This compound has shown promising anti-tumor activity, and further research may lead to the development of new cancer therapies.
Another area of research is in the study of the central nervous system. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has shown anxiolytic and sedative effects, and it may be useful in the development of new treatments for anxiety and sleep disorders.
Finally, further research is needed to fully understand the mechanism of action of this compound. By identifying its targets and pathways in the body, researchers may be able to develop more effective treatments for a variety of diseases and conditions.
Métodos De Síntesis
The synthesis method for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is complex and involves several steps. One common method involves the reaction of 2-(thiophen-3-yl)ethanamine with 1-bromoazepane in the presence of a palladium catalyst. This reaction produces the intermediate N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)amine. This intermediate is then reacted with 3-(2-chloroethyl)-5,6-dimethoxy-1H-indole-2-carboxylic acid to produce the final product, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c).
Aplicaciones Científicas De Investigación
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been studied for its potential applications in scientific research. One area of research is in the development of new treatments for cancer. This compound has been shown to have anti-tumor activity in vitro and in vivo, and it may be a promising candidate for further development as a cancer treatment.
Another area of research is in the study of the central nervous system. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been shown to have anxiolytic and sedative effects in animal models, and it may be useful in the development of new treatments for anxiety and sleep disorders.
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S.ClH/c1-16-21(22(26-29-16)18-8-4-5-9-19(18)24)23(28)25-14-20(17-10-13-30-15-17)27-11-6-2-3-7-12-27;/h4-5,8-10,13,15,20H,2-3,6-7,11-12,14H2,1H3,(H,25,28);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLUMBBQABETII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

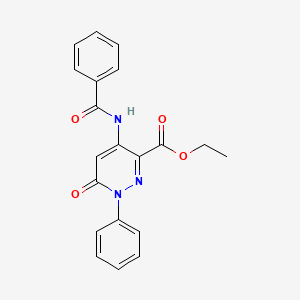

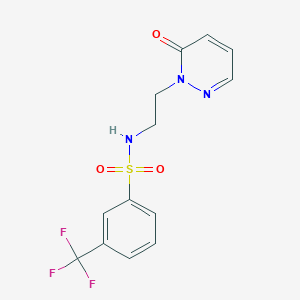
![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)
![N-(sec-butyl)-3-(2-(2-((4-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2778676.png)
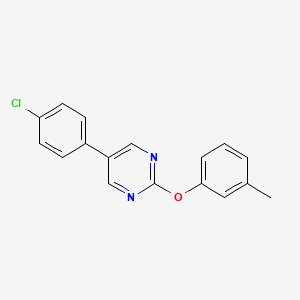
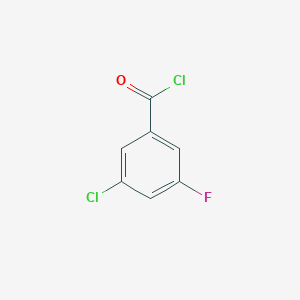
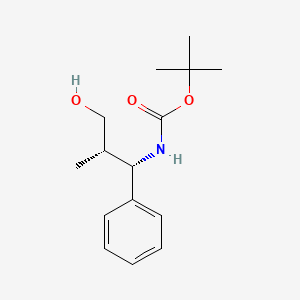
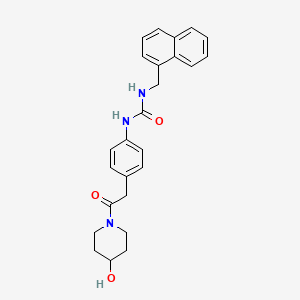
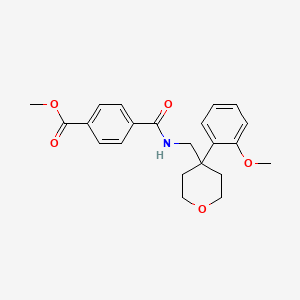
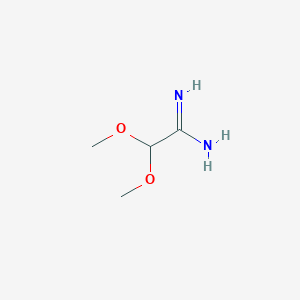
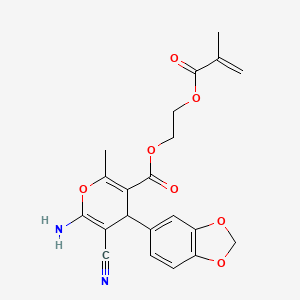
![Spiro[2.3]hexane-5-carbothioamide](/img/structure/B2778690.png)
